molecular formula C17H16ClNO3 B5836174 N-(4-acetylphenyl)-3-chloro-4-ethoxybenzamide

N-(4-acetylphenyl)-3-chloro-4-ethoxybenzamide

Cat. No.: B5836174
M. Wt: 317.8 g/mol
InChI Key: HNNDOCBQIVEQFA-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-3-chloro-4-ethoxybenzamide is an organic compound that belongs to the class of aromatic amides This compound is characterized by the presence of an acetyl group attached to a phenyl ring, a chloro substituent, and an ethoxy group on a benzamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetylphenyl)-3-chloro-4-ethoxybenzamide can be achieved through a multi-step process. One common method involves the acylation of 4-aminoacetophenone with 3-chloro-4-ethoxybenzoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, greener solvents and catalysts may be employed to minimize environmental impact and improve sustainability .

Chemical Reactions Analysis

Types of Reactions

N-(4-acetylphenyl)-3-chloro-4-ethoxybenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4-acetylphenyl)-3-chloro-4-ethoxybenzamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-3-chloro-4-ethoxybenzamide involves its interaction with specific molecular targets. It may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-acetylphenyl)-4-methylbenzenesulfonamide
  • N-(3-acetylphenyl)-4-methylbenzenesulfonamide
  • N-(4-acetylphenyl)-5-chloro-2-methoxybenzamide

Uniqueness

N-(4-acetylphenyl)-3-chloro-4-ethoxybenzamide is unique due to the presence of both chloro and ethoxy substituents on the benzamide ring, which can influence its reactivity and biological activity. This structural uniqueness makes it a valuable compound for various research applications .

Properties

IUPAC Name

N-(4-acetylphenyl)-3-chloro-4-ethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClNO3/c1-3-22-16-9-6-13(10-15(16)18)17(21)19-14-7-4-12(5-8-14)11(2)20/h4-10H,3H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNNDOCBQIVEQFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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